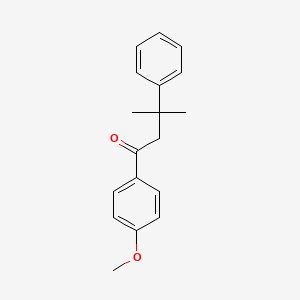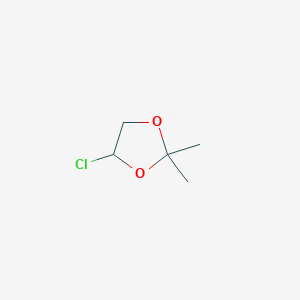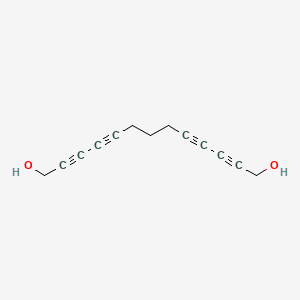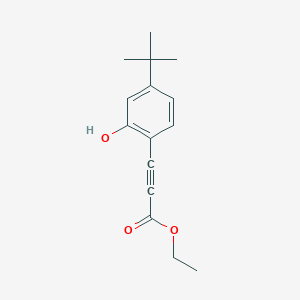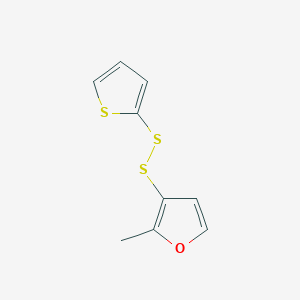
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural sources, including plants, marine organisms, and even human tissues . This compound is characterized by its tricyclic structure, which includes a pyridine-fused indole framework.
Preparation Methods
The synthesis of 1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the desired tricyclic indole . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce substituents like halogens or nitro groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a valuable compound for studying cellular processes and interactions.
Industry: It can be used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one involves its interaction with various molecular targets and pathways. It can bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting sedative or anxiolytic effects. Additionally, it may inhibit certain enzymes or proteins involved in cell proliferation, contributing to its antitumor properties .
Comparison with Similar Compounds
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one can be compared to other beta-carboline alkaloids, such as harmine and harmaline. While these compounds share a similar tricyclic structure, they differ in their degree of saturation and specific substituents. For example, harmine has a methoxy group at the 7-position, while harmaline has an additional hydroxyl group . These structural differences can influence their biological activity and pharmacological properties.
Properties
CAS No. |
135299-06-8 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-5-one |
InChI |
InChI=1S/C12H10N2O/c1-7-12-8(5-6-13-7)11-9(14-12)3-2-4-10(11)15/h2-6,13-14H,1H3 |
InChI Key |
OACLBVQHEXYYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C(=O)C=CC=C3N2)C=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)

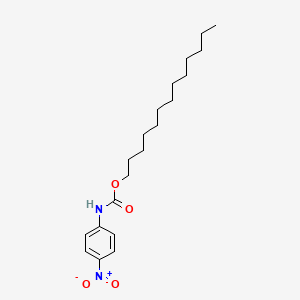
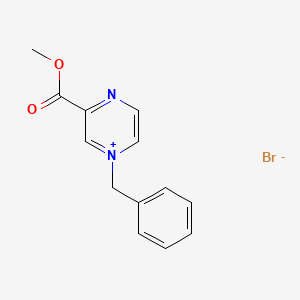
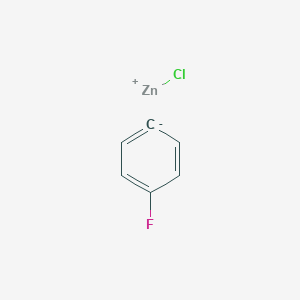

![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
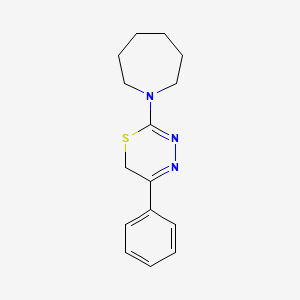
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
